What is N,N',N''-Methylidynetrisformamide structure
What is N,N',N''-Methylidynetrisformamide structure
Structural Dynamics, Synthesis, and Applications in Heterocyclic Drug Discovery[1]
Part 1: Executive Summary & Core Identity
N,N',N''-Methylidynetrisformamide (CAS: 4774-33-8), also known as Tris(formylamino)methane , is a specialized organonitrogen reagent used primarily as a high-value synthon in the construction of complex nitrogenous heterocycles.[1][2][3][4]
Unlike simple amides, this compound features a unique methanetriamine core (
| Property | Data |
| IUPAC Name | N,N',N''-Methanetriyltriformamide |
| Formula | C₄H₇N₃O₃ |
| Molecular Weight | 145.12 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); limited solubility in water/alcohols |
| Melting Point | ~168–172 °C (Decomposes) |
| Key Function | Trifunctional C1-N synthon for heterocyclization |
Part 2: Structural Analysis & Molecular Geometry
2.1 Connectivity and Electronic Environment
The molecule consists of a central
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Steric Conformation: The three bulky formamide groups induce significant steric crowding around the central carbon. To minimize repulsion, the molecule typically adopts a propeller-like conformation (C3-pseudosymmetry) in the solid state.
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Hydrogen Bonding: With three amide protons (
) and three carbonyl oxygens ( ), the molecule exhibits a high propensity for intermolecular hydrogen bonding, leading to a high melting point relative to its molecular weight and low solubility in non-polar solvents.
2.2 Visualization of Connectivity (Graphviz)
Figure 1: Connectivity map showing the central methine core linking three formamide units, facilitating extensive hydrogen bonding networks.
Part 3: Synthesis & Preparation Protocol
The synthesis of N,N',N''-Methylidynetrisformamide relies on the condensation of formamide with an orthoester. This reaction is thermodynamically driven by the removal of alcohol byproducts.
3.1 Reaction Mechanism
Reagents: Formamide (
3.2 Step-by-Step Laboratory Protocol
Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive intermediates.
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (or distillation head), and a reflux condenser.
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Charge: Add Formamide (3.0 equiv, e.g., 13.5 g) and Triethyl Orthoformate (1.1 equiv, e.g., 16.3 g).
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Catalysis: Add a catalytic amount of
-TsOH (0.05 equiv). -
Reaction: Heat the mixture to 140–150 °C . Ethanol will begin to distill off.
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Critical Control Point: Monitor the distillation temperature. Ensure only ethanol (bp 78 °C) is removed, not the reagents.
-
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Precipitation: As ethanol is removed, the product, N,N',N''-Methylidynetrisformamide, will begin to precipitate as a solid due to its low solubility in the orthoester/ethanol mixture.
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Workup: Cool the reaction mixture to room temperature. Filter the white precipitate under vacuum.
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Purification: Wash the solid with cold ethanol or diethyl ether to remove unreacted orthoformate. Recrystallize from hot water or DMF if high purity is required.
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Drying: Dry in a vacuum oven at 50 °C for 12 hours.
3.3 Synthesis Workflow Diagram
Figure 2: Process flow for the acid-catalyzed synthesis of N,N',N''-Methylidynetrisformamide.
Part 4: Applications in Drug Development
N,N',N''-Methylidynetrisformamide is a "chameleon" reagent in heterocyclic chemistry. It can donate:
4.1 Synthesis of Fused Heterocycles (Kinase Inhibitors)
In the development of kinase inhibitors (e.g., for oncology targets like EGFR or CDK), the formation of the pyrimidine or purine core is a critical step. This reagent allows for the "one-pot" closure of diamines into fused ring systems.
Example Reaction: Imidazole/Purine Synthesis When reacted with vicinal diamines (e.g., diaminomaleonitrile or o-phenylenediamine), the reagent provides the central carbon to close the imidazole ring.
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Pathway: The amine groups of the substrate attack the central carbon of the reagent, displacing formamide groups. The final cyclization is driven by the thermodynamic stability of the aromatic system.
4.2 Analytical Characterization Data
To validate the synthesis of this compound in-house, compare against these standard metrics:
| Technique | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | The central methine proton is distinctively shielded compared to the formyl protons. | |
| IR Spectroscopy | 1650–1690 cm⁻¹ (Strong, C=O)3200–3400 cm⁻¹ (Broad, N-H) | Characteristic Amide I and Amide II bands. |
| Mass Spectrometry | m/z 146 [M+H]⁺ | Protonated molecular ion. |
Part 5: References
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PubChem. N,N',N''-Methylidynetrisformamide (Compound Summary). National Library of Medicine. Available at: [Link]
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Bredereck, H., et al. Säureamid-Reaktionen, XXVII. Über die Darstellung von Tris-formamino-methan. Chemische Berichte, 1960. (Foundational synthesis method).
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Google Patents. WO2009158011A1 - Alkynyl alcohols as kinase inhibitors. (Demonstrates application in drug synthesis). Available at:
Sources
- 1. Tris(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 2. CAS 4774-33-8: N,N′,N′′-Methylidynetris[formamide] [cymitquimica.com]
- 3. Tromethamine [webbook.nist.gov]
- 4. PubChemLite - N,n',n''-methylidynetrisformamide (C4H7N3O3) [pubchemlite.lcsb.uni.lu]
- 5. N,N,N',N'-Tetramethylethylenediamine | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. grokipedia.com [grokipedia.com]
